

^1H NMR spectrum of 2-Methoxy-5-(pyridin-2-yl)pyridine

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Compound of Interest

Compound Name: 2-Methoxy-5-(pyridin-2-yl)pyridine

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An In-depth Technical Guide to the ^1H NMR Spectrum of **2-Methoxy-5-(pyridin-2-yl)pyridine**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.^[1] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth technical analysis of the ^1H NMR spectrum of **2-Methoxy-5-(pyridin-2-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry. While a published experimental spectrum for this specific molecule is not readily available, this guide will provide a detailed, expert-predicted spectrum based on established principles and spectral data from closely related structural analogs. This predictive approach demonstrates the power of NMR spectral interpretation and serves as a robust framework for the analysis of similar disubstituted pyridine systems.

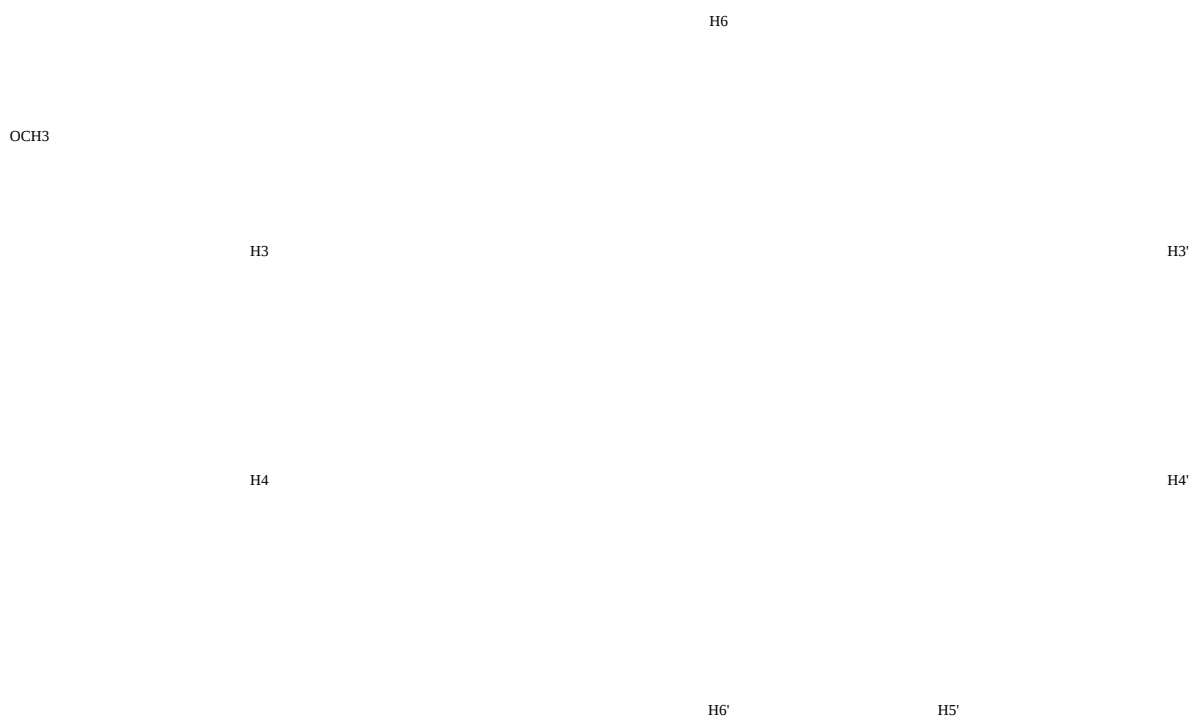
Predicted ^1H NMR Spectrum: A Detailed Analysis

The structure of **2-Methoxy-5-(pyridin-2-yl)pyridine** presents a fascinating case for ^1H NMR analysis, combining the electronic effects of an electron-donating methoxy group and an electron-withdrawing second pyridine ring. The predicted chemical shifts (δ) and coupling constants (J) are derived from data for 2-methoxypyridine and various 2-substituted pyridines.

^[2]

Proton Numbering and Predicted Spectrum

For clarity, the protons on the **2-Methoxy-5-(pyridin-2-yl)pyridine** molecule are numbered as follows:



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A diagram of the molecular structure of **2-Methoxy-5-(pyridin-2-yl)pyridine** with protons labeled for NMR assignment.

Based on the analysis of substituent effects and known coupling patterns in pyridine systems, the predicted ^1H NMR spectrum would exhibit distinct signals for each of the seven aromatic protons and the three methoxy protons.

Detailed Proton-by-Proton Analysis

- Methoxy Protons (OCH_3):
 - Predicted Chemical Shift (δ): ~ 3.92 ppm.
 - Multiplicity: Singlet (s).
 - Rationale: The methoxy group protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is consistent with a methoxy group attached to an aromatic ring, as seen in 2-methoxypyridine (δ 3.921 ppm).^[2]
- Protons on the 2-Methoxypyridine Ring:
 - H3:
 - Predicted Chemical Shift (δ): ~ 6.75 ppm.
 - Multiplicity: Doublet (d).
 - Predicted Coupling Constant (J): ~ 8.5 Hz.
 - Rationale: This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It is coupled only to H4, resulting in a doublet.
 - H4:
 - Predicted Chemical Shift (δ): ~ 7.80 ppm.
 - Multiplicity: Doublet of doublets (dd).

- Predicted Coupling Constants (J): ~8.5 Hz (ortho coupling with H3) and ~2.5 Hz (meta coupling with H6).
- Rationale: H4 is deshielded by the adjacent pyridin-2-yl substituent. It is coupled to both H3 and H6, giving rise to a doublet of doublets.
- H6:
 - Predicted Chemical Shift (δ): ~8.50 ppm.
 - Multiplicity: Doublet (d).
 - Predicted Coupling Constant (J): ~2.5 Hz.
 - Rationale: This proton is ortho to the ring nitrogen and is significantly deshielded. It is only coupled to H4 (meta coupling), resulting in a small doublet.
- Protons on the Pyridin-2-yl Ring:
 - H3':
 - Predicted Chemical Shift (δ): ~7.70 ppm.
 - Multiplicity: Doublet (d).
 - Predicted Coupling Constant (J): ~8.0 Hz.
 - Rationale: The chemical shift of H3' is influenced by the connection to the other pyridine ring. It is coupled to H4', resulting in a doublet.
 - H4':
 - Predicted Chemical Shift (δ): ~7.75 ppm.
 - Multiplicity: Triplet of doublets (td) or multiplet (m).
 - Predicted Coupling Constants (J): ~8.0 Hz (coupling with H3' and H5') and ~1.8 Hz (coupling with H6').

- Rationale: H4' will appear as a complex multiplet due to coupling with three other protons. The primary splitting will be from the ortho protons H3' and H5', with a smaller meta coupling to H6'.
- H5':
 - Predicted Chemical Shift (δ): ~7.25 ppm.
 - Multiplicity: Doublet of doublets (dd) or multiplet (m).
 - Predicted Coupling Constant (J): ~7.5 Hz and ~5.0 Hz.
 - Rationale: H5' is coupled to H4' and H6', resulting in a multiplet.
- H6':
 - Predicted Chemical Shift (δ): ~8.65 ppm.
 - Multiplicity: Doublet (d).
 - Predicted Coupling Constant (J): ~5.0 Hz.
 - Rationale: As the proton ortho to the nitrogen in the second pyridine ring, H6' is the most deshielded proton in this ring system. It will appear as a doublet due to coupling with H5'.

Data Summary Table

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
OCH ₃	3.92	s	-
H ₃	6.75	d	8.5
H ₄	7.80	dd	8.5, 2.5
H ₆	8.50	d	2.5
H _{3'}	7.70	d	8.0
H _{4'}	7.75	td	8.0, 1.8
H _{5'}	7.25	m	-
H _{6'}	8.65	d	5.0

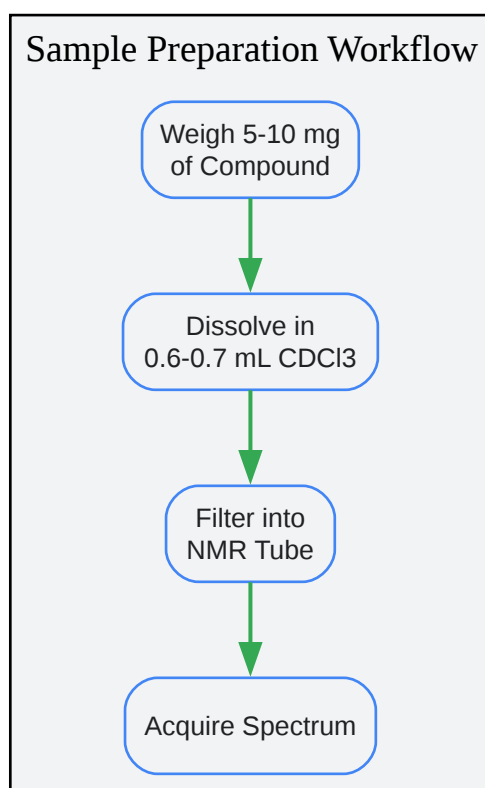
Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum for **2-Methoxy-5-(pyridin-2-yl)pyridine**, a standardized and meticulous experimental procedure is crucial.

Step-by-Step Sample Preparation

- Glassware and Tube Cleaning:** Ensure that the NMR tube and any glassware used are scrupulously clean and dry to prevent contamination.
- Sample Weighing:** Accurately weigh approximately 5-10 mg of the solid **2-Methoxy-5-(pyridin-2-yl)pyridine**.
- Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.^[1]
- Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm) can be added, although referencing to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) is also common practice.^[1]
- Labeling: Clearly label the NMR tube with the sample identification.



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A simplified workflow for preparing a ^1H NMR sample.

Data Acquisition Parameters

A standard 400 or 500 MHz NMR spectrometer would be suitable for the analysis. Key acquisition parameters to consider include:

- Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.
- Pulse Angle: A 30-45 degree pulse angle is often used for routine ^1H NMR spectra.
- Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to ensure all aromatic and methoxy signals are captured.

Visualization of Proton Couplings

The through-bond scalar (J) couplings are key to determining the connectivity of the molecule. The following diagram illustrates the expected major couplings.

Predicted J-coupling relationships in **2-Methoxy-5-(pyridin-2-yl)pyridine**.

Conclusion

The ^1H NMR spectrum of **2-Methoxy-5-(pyridin-2-yl)pyridine** is predicted to be complex yet interpretable, with signals distributed across the aromatic region and a characteristic singlet for the methoxy group. A thorough understanding of substituent effects and spin-spin coupling in heterocyclic systems allows for a confident prediction of the chemical shifts and multiplicities for each proton. This guide provides a comprehensive framework for the analysis of this molecule and serves as a valuable resource for researchers working with related compounds. The combination of a robust experimental protocol and a detailed theoretical analysis ensures the accurate structural elucidation that is critical in the field of drug discovery and development.

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Sources

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